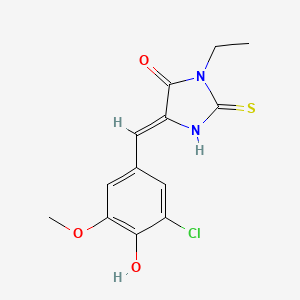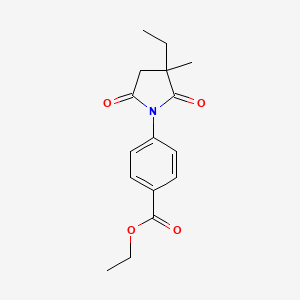![molecular formula C22H19NO3 B4007830 4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves various chemical processes, such as the preparation of thiourea and urea derivatives. These processes have been explored for their potential pharmacological activities, showcasing the versatility of the compound's chemical structure for modifications (Struga et al., 2007). Additionally, aminoalkanol derivatives have been synthesized, hinting at the compound's adaptability in pharmacological profile explorations for beta-adrenoreceptors affinity (Struga et al., 2007).
Molecular Structure Analysis
Spectroscopic investigations, including FT-IR and FT-Raman, along with quantum chemical calculations, have provided detailed insights into the molecular structure of related derivatives. Studies have evaluated the stability, charge transfer, and hyper-conjugative interactions within the molecule, offering a comprehensive understanding of its electronic and structural dynamics (Renjith et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives has been studied through various reactions, including their interactions with dicarboxylic acid anhydrides. These reactions have led to the formation of hydrazido acids and bis-imides, showcasing the compound's chemical versatility and reactivity (Kas’yan et al., 2007).
Physical Properties Analysis
The physical properties, including solubility and stability, have been assessed through spectroscopic methods and quantum chemical calculations. These studies provide insights into the compound's behavior in different environments and its potential applications based on physical characteristics (Ranjith et al., 2022).
Chemical Properties Analysis
Investigations into the chemical properties have highlighted the compound's reactivity, including acylation reactions and the effects of structural modifications on its chemical behavior. These studies contribute to a deeper understanding of how structural changes can influence the chemical and biological activities of the compound (Waring & Zaidi, 1985).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed various derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, including thiourea and urea derivatives, to explore their pharmacological activities. These compounds were evaluated for their potential central nervous system effects, cytotoxicity, anti-HIV-1 activity, and antimicrobial properties against bacteria and fungi. One notable compound, 1-(1,7,8,9,10-pentamethyl-3,5-dioxo-4-aza-tricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-phenyl-urea, demonstrated significant pharmacological activity in animal models (Struga et al., 2007).
Further, aminoalkanol derivatives of similar structures have been synthesized and assessed for their affinities at beta-adrenoceptors, indicating modest affinity and suggesting potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006).
Spectroscopic and Computational Studies
Spectroscopic techniques (FT-IR, FT-Raman) combined with quantum chemical calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of these compounds. Studies have provided insights into the molecule's stability, charge transfer, and potential applications in non-linear optics due to their first hyperpolarizability. Such investigations underline the significance of these compounds in material science and pharmaceutical chemistry (Renjith et al., 2014).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been extensively studied. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, fungi, and viruses, showing varying degrees of effectiveness. This research highlights the potential of these derivatives in developing new antimicrobial and antiviral agents (Stefanska et al., 2009; Stefanska et al., 2010).
Eigenschaften
IUPAC Name |
4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-13-2-8-17(9-3-13)26-18-10-6-16(7-11-18)23-21(24)19-14-4-5-15(12-14)20(19)22(23)25/h2-11,14-15,19-20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLRMIXNXZNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)

![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)
![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)
![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)